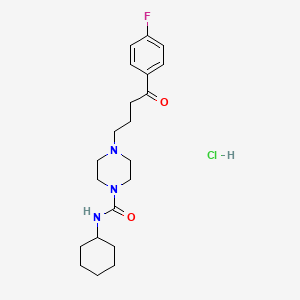

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride

Descripción general

Descripción

The compound “4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorobenzoyl group could potentially impart interesting chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring, the fluorobenzoyl group, and the cyclohexyl group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluorobenzoyl group. The piperazine ring is known to participate in various chemical reactions, and the fluorine atom in the fluorobenzoyl group is highly electronegative, which could make this group quite reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could all influence its properties .Aplicaciones Científicas De Investigación

Potential in Antipsychotic Drug Development

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride (FG5803) has shown promising characteristics in the development of novel antipsychotic drugs. Comparative studies with clozapine and haloperidol revealed FG5803's potent and selective binding to serotonin type 2A receptors. It demonstrated in vivo serotonin type 2A receptor antagonism and showed strong antagonistic action on presynaptic dopaminergic autoreceptors while only weakly blocking postsynaptic dopamine D2 receptors. FG5803 did not induce catalepsy and was effective in reducing aggressive behavior and spontaneous exploratory behavior in animal models. These findings indicate FG5803's potential as a novel class of antipsychotic drugs with a broader spectrum of activity and fewer adverse effects compared to conventional antidopaminergic antipsychotics (Björk et al., 1994).

Applications in Antibacterial and Anthelmintic Activity

This compound has been explored in the synthesis and characterization of related chemical structures, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The synthesized compound exhibited moderate antibacterial and anthelmintic activities. These findings suggest potential applications in developing new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).

Role in Synthesizing Dual Antihypertensive Agents

Research on derivatives of piperazine, including compounds similar to FG5803, indicates potential applications in developing dual antihypertensive agents. The synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which are structurally related, highlights this potential. Such compounds were prepared both as free bases and hydrochloride salts, indicating the scope for chemical modification and pharmaceutical application (Marvanová et al., 2016).

In Fluorine-18 Labeling for Medical Imaging

Related fluorinated derivatives have been synthesized for potential use in fluorine-18 labeling, which is significant in medical imaging. Such derivatives were evaluated in biological studies, suggesting applications in developing new imaging agents for neurological and oncological purposes (Lang et al., 1999).

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O2.ClH/c22-18-10-8-17(9-11-18)20(26)7-4-12-24-13-15-25(16-14-24)21(27)23-19-5-2-1-3-6-19;/h8-11,19H,1-7,12-16H2,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLRVJRBCHQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923164 | |

| Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride | |

CAS RN |

119978-03-9 | |

| Record name | FG 5803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119978039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)

![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)

![1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-](/img/structure/B1210071.png)

![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)